Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to a thiazole ring through an aminomethyl group, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid reacts with methanol under acidic conditions to form the methyl ester . The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. Additionally, the use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the thiazole ring.
Methyl 4-aminobenzoate: Contains an amino group instead of the thiazolylamino group.
Methyl 4-methylbenzoate: Has a methyl group instead of the thiazolylamino group.
Uniqueness
Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug design .
Properties
CAS No. |
62642-69-7 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 4-[(1,3-thiazol-2-ylamino)methyl]benzoate |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-4-2-9(3-5-10)8-14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
PTGFYTUPIGJFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=NC=CS2 |
Origin of Product |
United States |
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